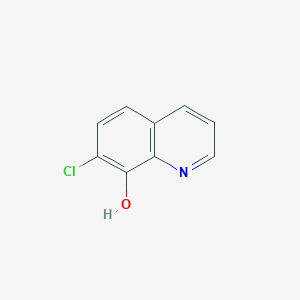

7-Chloroquinolin-8-ol

Overview

Description

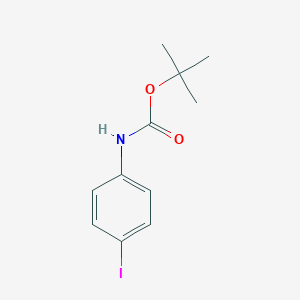

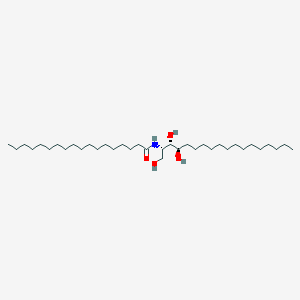

7-Chloroquinolin-8-ol is a compound with the molecular formula C9H6ClNO . It is also known by other names such as 7-Chloro-8-quinolinol and NSC673451 . It is used as an intermediate in the preparation of quinoline derivatives for the treatment of neuropathy .

Synthesis Analysis

The synthesis of quinoline derivatives, including 7-Chloroquinolin-8-ol, is a common approach in drug discovery, resulting in improved therapeutic effects . The synthesis of these compounds often involves chemical modifications of the quinoline nucleus .Molecular Structure Analysis

The molecular structure of 7-Chloroquinolin-8-ol consists of a bicyclic system with a nitrogen atom in one of the rings . The exact mass of the molecule is 179.0137915 g/mol . The molecule has a total of 19 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis

Quinoline derivatives, including 7-Chloroquinolin-8-ol, are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis

7-Chloroquinolin-8-ol has a molecular weight of 179.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 33.1 Ų . The complexity of the molecule is 165 .Scientific Research Applications

- 7-Chloroquinolin-8-ol exhibits antibacterial and antifungal activities. Researchers have explored its potential as an antimicrobial agent against various pathogens. It could serve as a lead compound for developing novel antibiotics or antifungal drugs .

- Researchers have synthesized derivatives of 7-Chloroquinolin-8-ol and evaluated their biological activities. These include anticancer, antiviral, and antiparasitic effects. The compound’s scaffold serves as a starting point for drug discovery programs .

Antibacterial and Antifungal Properties

Biological Evaluation and Drug Discovery

Mechanism of Action

Target of Action

7-Chloroquinolin-8-ol, also known as Clioquinol, is primarily used as an antifungal agent .

Mode of Action

It is known to be bacteriostatic, meaning it inhibits the growth or multiplication of bacteria . This property allows it to effectively combat various fungal infections .

Pharmacokinetics

When applied topically, absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

The primary result of the action of 7-Chloroquinolin-8-ol is the inhibition of fungal growth, making it an effective treatment for various fungal infections . Due to its bacteriostatic properties, it may also inhibit the growth of certain bacteria .

Action Environment

The efficacy and stability of 7-Chloroquinolin-8-ol can be influenced by various environmental factors. For instance, the presence of an occlusive dressing can enhance the absorption of the compound when applied topically . .

Safety and Hazards

When handling 7-Chloroquinolin-8-ol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to wear personal protective equipment/face protection .

Relevant Papers The paper “Synthesis and therapeutic potential of quinoline derivatives” provides a comprehensive overview of the synthesis and potential therapeutic applications of quinoline derivatives, including 7-Chloroquinolin-8-ol . Another paper describes the click synthesis of new 7-chloroquinoline derivatives and their evaluation as antimicrobial, antimalarial, and anticancer agents .

properties

IUPAC Name |

7-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJFNYXBFISIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236513 | |

| Record name | 7-Chloro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinolin-8-ol | |

CAS RN |

876-86-8 | |

| Record name | 7-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-8-QUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of copper interaction in the analysis of 7-Chloroquinolin-8-ol?

A: Research highlights that 7-Chloroquinolin-8-ol, as a component of Halquinol, exhibits reactivity with copper during chloroform extraction. [] This interaction can hinder the formation of silyl ether derivatives, which are crucial for accurate analysis using gas-liquid chromatography. To overcome this, researchers suggest a partitioning step involving dilute mineral acid to dissociate the copper chelate, followed by the addition of EDTA before back-extraction into dichloromethane. [] This approach ensures accurate quantification of 7-Chloroquinolin-8-ol and its related compounds in complex mixtures.

Q2: How do structural modifications of chloroquine derivatives, including the presence of 7-Chloroquinolin-8-ol, affect their potential as corrosion inhibitors?

A: Theoretical investigations employing Density Functional Theory (DFT) have explored the corrosion inhibition potential of various chloroquine derivatives. [] The study specifically examined the impact of structural modifications, including the presence of 7-Chloroquinolin-8-ol and variations in substituents, on their inhibitory effectiveness. Calculations of electronic parameters such as EHOMO, ELUMO, and energy gap, alongside molecular descriptors like electronegativity and dipole moments, revealed a correlation between the electronic structure and the corrosion inhibition efficiency. Notably, the presence of -NH3 substituents in chloroquine derivatives containing 7-Chloroquinolin-8-ol was predicted to enhance their inhibition efficiency. [] This insight underscores the importance of structural modifications in tailoring the properties of these compounds for specific applications, including corrosion prevention.

Q3: Can you provide details about the analytical techniques used to quantify 7-Chloroquinolin-8-ol in pharmaceutical formulations?

A: Researchers have developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying 7-Chloroquinolin-8-ol in pharmaceutical dosage forms, including suspensions and boluses. [] This method offers advantages like simplicity, speed, cost-effectiveness, and accuracy. The validated method demonstrated linearity within specific concentration ranges for 5-chloroquinolin-8-ol (12-28 µg/mL) and 5,7-dichloroquinolin-8-ol (33-77 µg/mL). [] Utilizing such robust analytical techniques ensures the quality control of Halquinol-containing formulations, confirming the presence of 7-Chloroquinolin-8-ol and its related compounds within specified limits.

Q4: What is the composition of Halquinol and the regulatory definition of its key components?

A: Halquinol is a mixture produced by chlorinating quinolin-8-ol. It primarily comprises three components: 5,7-dichloroquinolin-8-ol (57% to 74%), 5-chloroquinolin-8-ol (23% to 40%), and 7-chloroquinolin-8-ol (up to 4%). [] Regulatory standards mandate that the total content of these three components in Halquinol must fall within the range of 95% to 105%. [] This controlled composition is crucial for maintaining the efficacy and safety profile of Halquinol in its various applications, including veterinary medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)

![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)